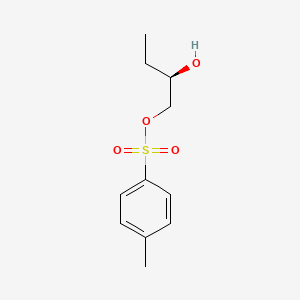

(R)-2-Hydroxybutyl tosylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-2-Hydroxybutyl tosylate” is a chemical compound that involves the tosylate group. Tosylate is a good leaving group, which is often used in substitution and elimination reactions . It is derived from the conversion of an alcohol group into a sulfonic ester using para-toluene sulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl) .

Synthesis Analysis

The synthesis of “®-2-Hydroxybutyl tosylate” can be achieved through an SN2 reaction. An example of this is the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate . This reaction is performed in a single 3 or 4-hour lab period and affords a solid product in good yield . The tosylate electrophile gives students experience with a commonly encountered leaving group, is easily visualized on TLC, and has an improved safety profile .Chemical Reactions Analysis

Tosylates, including “®-2-Hydroxybutyl tosylate”, are excellent leaving groups in nucleophilic substitution reactions, due to resonance delocalization of the developing negative charge on the leaving oxygen . They are often used in substitution and elimination reactions .Scientific Research Applications

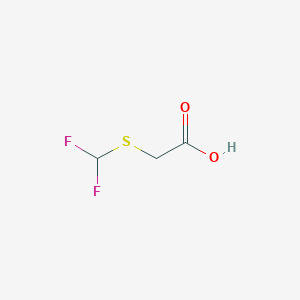

Enzyme-mediated Enantioselective Hydrolysis : Matsumoto et al. (2018) demonstrated the enzymatic hydrolysis of 1,2-diol monotosylate derivatives, including those similar to (R)-2-Hydroxybutyl tosylate, to produce optically active compounds. This method was applied in synthesizing enantiomerically pure (R)-massoialactone, a natural coconut flavor, from racemic derivatives (Matsumoto et al., 2018).

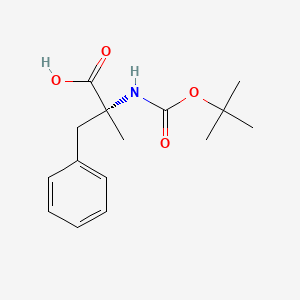

Asymmetric Tosylation : Onomura et al. (2007) explored the kinetic resolution of 2-hydroxyalkanamides by tosylation using a chiral copper catalyst. This method achieved high enantioselectivity, transforming the tosylated product into optically active α-amino acid derivatives (Onomura et al., 2007).

Synthesis of CNS Drugs : Caro et al. (2003) reported on the preparation of (R)-(−)- and (S)-(+)-3-hydroxymethyl-1-tetralone tosylates, which are key intermediates in synthesizing new central nervous system (CNS) drugs (Caro et al., 2003).

Production of (R)-2-Hydroxybutyric Acid : Gao et al. (2012) investigated the use of Gluconobacter oxydans for the production of (R)-2-Hydroxybutyric acid, a significant building block for antitumor antibiotics and biodegradable poly(2-hydroxybutyric acid), from 1,2-butanediol (Gao et al., 2012).

Polyester Copolymers Synthesis : Impallomeni et al. (2002) synthesized copolymers of (R)-3-hydroxybutyric acid and epsilon-caprolactone by transesterification, using homopolymers in the presence of 4-toluenesulfonic acid. These copolymers have applications in biodegradable materials (Impallomeni et al., 2002).

Optical Separation of 3-Hydroxy-4-(tosyloxy)butanenitrile : Kamal et al. (2007) discussed the lipase-catalyzed enantiomer separation of 3-hydroxy-4-(tosyloxy)butanenitrile, leading to the synthesis of (R)-GABOB and (R)-carnitine hydrochloride, both of which have pharmaceutical significance (Kamal et al., 2007).

Safety And Hazards

properties

IUPAC Name |

[(2R)-2-hydroxybutyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSOURZMHXZMJW-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](COS(=O)(=O)C1=CC=C(C=C1)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Hydroxybutyl tosylate | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-deuterio-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B1145864.png)

![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)

![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)

![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)

![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)

![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)